molecular formula C6H12O3 B1286442 Butyl methyl carbonate CAS No. 4824-75-3

Butyl methyl carbonate

Cat. No. B1286442
CAS RN: 4824-75-3
M. Wt: 132.16 g/mol
InChI Key: FWBMVXOCTXTBAD-UHFFFAOYSA-N
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Description

Butyl methyl carbonate is a chemical compound with the molecular formula C6H12O3 . It is used in various applications, including as a reagent in organic synthesis .


Synthesis Analysis

The synthesis of butyl methyl carbonate and similar compounds often involves the carboxymethylation of alcohols . A study reported the use of a sulfonated mesoporous polymer (MP-SO3H) as a highly active solid acid catalyst to convert a wide range of alcohols into alkyl methyl carbonates . The catalyst showed remarkable activity, comparable to that of reported homogeneous acid catalysts .


Molecular Structure Analysis

The molecular structure of butyl methyl carbonate can be determined using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can be used to determine molecular structures and conformations .


Chemical Reactions Analysis

The chemical reactions involving butyl methyl carbonate can be complex. For example, a study on the electrocatalytic synthesis of organic carbonates presented the prospect of using carbon dioxide and green electricity to synthesize compounds like dimethyl carbonate from methanol and either carbon monoxide or carbon dioxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of butyl methyl carbonate can be determined using various methods. For instance, its structure, chemical names, and physical and chemical properties can be obtained from databases like PubChem .

Scientific Research Applications

Green Chemistry and Sustainable Development

Butyl methyl carbonate is utilized in the field of green chemistry as a safer alternative to traditional reagents. It’s part of a broader class of organic carbonates that are renowned for their low toxicity and high biodegradability . This makes them ideal substitutes for more hazardous compounds like phosgene and methyl halides. Their use aligns with the principles of sustainable development by minimizing environmental impact and waste production.

Electrocatalytic Synthesis

The electrocatalytic synthesis of organic carbonates, including butyl methyl carbonate, is an innovative approach that uses carbon dioxide and green electricity . This method is part of the shift towards more environmentally friendly production techniques in the chemical industry, replacing costly and toxic methods with greener alternatives.

Organic Transformation Catalysis

Butyl methyl carbonate plays a role in organic transformation reactions catalyzed by ionic liquids . These reactions include alkylation, carbonylation, and transesterification, where butyl methyl carbonate serves as a chlorine-free reagent. The transformation of organic carbonates to other valuable chemicals also represents an indirect method for carbon dioxide utilization.

Biochemical Industry Applications

In the biochemical industry, butyl methyl carbonate is an ideal solvent for biomaterials involved in production processes . For instance, it’s used in the paper pulp bleaching process to isolate lignin, providing an effective alternative to conventional volatile organic compounds (VOCs).

Extraction and Purification Processes

Butyl methyl carbonate is applied in extraction and purification processes due to its effectiveness and lower environmental impact compared to traditional solvents . It’s used in the extraction of natural products and bioactive compounds, where it offers a balance between efficiency and safety.

Safety and Hazards

Safety data sheets provide information about the potential hazards of butyl methyl carbonate and similar compounds. For instance, they may be flammable and cause eye irritation . It’s important to handle these chemicals with appropriate safety measures.

Future Directions

The future directions in the research and application of butyl methyl carbonate and similar compounds could involve more sustainable and greener production methods . For instance, the prospect of electrochemical synthesis of organic carbonates presents an approach to use carbon dioxide and green electricity to produce such compounds .

properties

IUPAC Name

butyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4-5-9-6(7)8-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBMVXOCTXTBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576925
Record name Butyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl methyl carbonate

CAS RN

4824-75-3
Record name Butyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name butyl methyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes butyl methyl carbonate particularly useful in organic synthesis?

A1: Butyl methyl carbonate, particularly the tert-butyl variant, has proven valuable in synthesizing 1,3-oxazinan-2-ones from amines and 1,3-diols. [] This reaction, facilitated by potassium tert-butoxide, demonstrates the utility of butyl methyl carbonate as a reagent in heterocycle formation. Interestingly, the yield of 1,3-oxazinan-2-one increases with the steric hindrance of the dialkyl carbonate used, with tert-butyl methyl carbonate yielding the highest amounts. []

Q2: How does the reactivity of butyl methyl carbonate compare to other alkyl carbonates in thermal elimination reactions?

A2: Research indicates that butyl methyl carbonate, specifically the tert-butyl variant, exhibits significantly higher reactivity in thermal elimination reactions compared to other alkyl carbonates like ethyl and isopropyl carbonates. [] This enhanced reactivity is attributed to a combination of a more E1-like transition state and the high nucleophilicity of the carbonyl group in dialkyl carbonates. [] Notably, the tert-butyl to primary alkyl rate ratio in carbonates is much larger than that observed in other ester eliminations, highlighting a unique reactivity profile. []

Q3: Has butyl methyl carbonate been explored in the context of prodrug development?

A3: Yes, butyl methyl carbonate derivatives have been explored as potential prodrugs for the antiretroviral agent 9-[2-(phosphonomethoxy)propyl]adenine (PMPA). [] Studies showed that alkylation of PMPA with alkyl chloromethyl carbonates, including isopropyl methyl carbonate (bis(POC)PMPA), resulted in prodrugs with enhanced antiviral activity against HIV-1 in vitro compared to the parent PMPA molecule. [] This highlights the potential of butyl methyl carbonate derivatives in improving the pharmacological properties of active pharmaceutical ingredients.

Q4: Are there any spectroscopic techniques that have been used to characterize butyl methyl carbonate?

A4: While the provided research excerpts don't delve into the spectroscopic characterization of butyl methyl carbonate specifically, they do highlight the use of infrared spectroscopy in characterizing related molecules like carbonic acid and its monomethyl ester. [] These techniques could potentially be applied to butyl methyl carbonate as well, providing valuable information about its molecular structure and vibrational modes.

Q5: What can you tell me about the stability of butyl methyl carbonate?

A5: While specific stability data for butyl methyl carbonate wasn't directly provided in the research excerpts, studies on related PMPA prodrugs containing the butyl methyl carbonate moiety showed varying stability profiles. [] For example, while most alkyl methyl carbonates exhibited reasonable chemical stability at pH 2.2 and 7.4, they were rapidly metabolized in dog plasma. [] On the other hand, the N-t-butyl methyl carbamate prodrug demonstrated higher in vitro stability. [] This suggests that the stability of butyl methyl carbonate derivatives can be influenced by factors like pH and enzymatic activity.

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